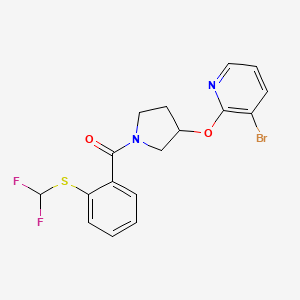

(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone is a useful research compound. Its molecular formula is C17H15BrF2N2O2S and its molecular weight is 429.28. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of "(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone" typically involves multi-step organic synthesis, beginning with the preparation of the bromopyridine derivative, followed by its reaction with pyrrolidine and subsequent incorporation of the difluoromethylthio group. The reactions might use common reagents like bases, solvents, and controlled temperatures.

Industrial Production Methods: : Industrial preparation would likely scale up these laboratory methods, focusing on optimizing yields and purity through controlled reaction conditions, purification techniques, and possibly continuous flow chemistry for efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: : The compound is likely involved in various organic reactions, including nucleophilic substitution, oxidative addition, and reductive elimination.

Common Reagents and Conditions: : Typical reagents might include oxidizing agents, reducing agents, and various catalysts under controlled temperature and pressure.

Major Products: : Reaction products will vary based on the reagents and conditions but may include derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: : In chemistry, the compound serves as a versatile building block for synthesizing more complex molecules.

Biology: : It may have applications in bioorganic chemistry, particularly in the design of molecules that interact with biological systems.

Medicine: : Potentially, it could be explored for its pharmacological properties, given its distinct structure.

Industry: : In industrial applications, it may be used in the development of new materials or as a reagent in synthetic processes.

Wirkmechanismus

Mechanism: : The compound's effects stem from its ability to undergo various chemical reactions, impacting molecular targets through processes like binding interactions or covalent modifications.

Molecular Targets and Pathways: : Depending on its use, it may interact with enzymes, receptors, or other biomolecules, initiating specific biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: : The presence of both a bromopyridine group and a difluoromethylthio moiety distinguishes it from other compounds, providing unique reactivity and interaction profiles.

Similar Compounds: : Comparatively, compounds like pyrrolidinyl-bromopyridines and difluoromethyl thio derivatives share some features but lack the combined properties seen in our compound of interest.

Think of it as an impressive molecular multitasker, bridging various fields and offering a wealth of possibilities for scientific exploration.

Biologische Aktivität

The compound (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone , referred to as Compound X, is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential pharmacological properties. This article explores the biological activity of Compound X, focusing on its synthesis, characterization, and pharmacological evaluations.

Chemical Structure and Properties

Compound X features a complex structure that includes:

- A pyrrolidine ring

- A bromopyridine moiety

- A difluorophenyl group

Its molecular formula is C13H17BrN2O3, with a molecular weight of 329.19 g/mol. The presence of halogen atoms and heteroatoms suggests unique reactivity and biological interactions that are crucial for its pharmacological profile .

Synthesis

Compound X can be synthesized through various methodologies, including:

- Chemodivergent approaches : Utilizing α-bromoketones and 2-aminopyridines under controlled reaction conditions.

- Multistep synthesis : Incorporating different functional groups to enhance biological activity.

Careful control of reaction conditions is essential to achieve high yields and purity .

Biological Activity

The biological activity of Compound X can be evaluated through a range of pharmacological assays. Compounds with similar structures often exhibit significant activities, including:

Antimicrobial Activity

Preliminary studies indicate that derivatives of bromopyridine and pyrrolidine can possess antimicrobial properties. For example:

- 3-Bromopyridine has demonstrated antimicrobial and anticancer activities.

- Pyrrolidine derivatives have shown neuroactive properties.

Anticancer Activity

Research suggests that compounds structurally similar to Compound X may have anticancer effects. The following table summarizes related compounds and their notable biological activities:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 3-Bromopyridine | Bromine-substituted pyridine | Antimicrobial, anticancer |

| Pyrrolidine Derivatives | Contain pyrrolidine ring | Neuroactive properties |

| Difluorophenyl Compounds | Fluorinated phenyl groups | Antitumor activity |

The unique combination of a brominated heterocycle with a difluorinated aromatic system in Compound X may confer distinct pharmacological profiles, particularly in terms of solubility and metabolic stability.

Case Studies

A series of case studies have been conducted to evaluate the efficacy of similar compounds in various biological assays:

- Antiproliferative Assays : Compounds with structural similarities to Compound X were tested against various cancer cell lines, showing promising results in inhibiting cell growth.

- Molecular Docking Studies : Computational studies suggested that the binding affinity of Compound X to specific protein targets could be significant, indicating potential therapeutic applications.

Eigenschaften

IUPAC Name |

[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-[2-(difluoromethylsulfanyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrF2N2O2S/c18-13-5-3-8-21-15(13)24-11-7-9-22(10-11)16(23)12-4-1-2-6-14(12)25-17(19)20/h1-6,8,11,17H,7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APEJVCNJZLKZKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)C3=CC=CC=C3SC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrF2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.